5-Aminovaleric Acid Hydrobromide (Low water content)
Overview
Description
5-Aminovaleric Acid Hydrobromide (Low water content): , also known as 5-Aminopentanoic Acid Hydrobromide or Homopiperidinic Acid Hydrobromide, is a chemical compound with the molecular formula C5H11NO2·HBr and a molecular weight of 198.06 g/mol . It appears as a white to light yellow powder or crystal and is known for its high purity and low water content .
Mechanism of Action
- Enzymatic Conversion : 5AVA is enzymatically converted from l-lysine using two key enzymes:
- Interaction : These enzymes catalyze the conversion of l-lysine to 5AVA, resulting in the removal of the amino group .
- Downstream Effects : 5AVA can be further processed to produce δ-valerolactam (2-piperidone), which serves as a precursor for bio-based nylons .
- ADME Properties :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
5-Aminovaleric Acid Hydrobromide is involved in biochemical reactions, particularly in the enzymatic conversion of L-lysine . This process is facilitated by two key enzymes: lysine 2-monooxygenase and delta-aminovaleramidase . These enzymes interact with 5-Aminovaleric Acid Hydrobromide, catalyzing its conversion from L-lysine .
Cellular Effects
5-Aminovaleric Acid Hydrobromide has been observed to have effects on various types of cells and cellular processes. For instance, it has been associated with metabolic dysfunction related to obesity, diabetes, and fatty liver disease . Moreover, it has been suggested that higher levels of 5-Aminovaleric Acid Hydrobromide may be caused by inflammation-induced tissue damage, which increases the levels of lysine for intestinal microbiota and the release of 5-Aminovaleric Acid Hydrobromide .
Molecular Mechanism
The molecular mechanism of 5-Aminovaleric Acid Hydrobromide involves its interaction with biomolecules at the molecular level. The conversion of L-lysine to 5-Aminovaleric Acid Hydrobromide is facilitated by the enzymes lysine 2-monooxygenase and delta-aminovaleramidase . These enzymes bind to L-lysine and catalyze its conversion to 5-Aminovaleric Acid Hydrobromide .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Aminovaleric Acid Hydrobromide can change over time. For instance, in a study involving the metabolic engineering of Corynebacterium glutamicum for enhanced production of 5-Aminovaleric Acid Hydrobromide, it was observed that the yield and productivity of 5-Aminovaleric Acid Hydrobromide achieved by recombinant E. coli strains remain very low .
Metabolic Pathways
5-Aminovaleric Acid Hydrobromide is involved in the metabolic pathway of L-lysine conversion . This process is facilitated by the enzymes lysine 2-monooxygenase and delta-aminovaleramidase .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminovaleric Acid Hydrobromide typically involves the reaction of 5-Aminovaleric Acid with Hydrobromic Acid. The reaction is carried out under controlled conditions to ensure high purity and low water content. The process involves dissolving 5-Aminovaleric Acid in an appropriate solvent, followed by the addition of Hydrobromic Acid. The reaction mixture is then stirred and heated to facilitate the formation of the hydrobromide salt .
Industrial Production Methods: Industrial production of 5-Aminovaleric Acid Hydrobromide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment to handle large quantities of reactants and solvents. The reaction conditions are optimized to ensure maximum yield and purity. The final product is then purified through crystallization and drying processes to achieve the desired low water content .
Chemical Reactions Analysis
Types of Reactions: 5-Aminovaleric Acid Hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines.
Scientific Research Applications
Chemistry: 5-Aminovaleric Acid Hydrobromide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .
Biology: In biological research, the compound is used in the study of metabolic pathways and enzyme functions. It is also employed in the synthesis of biologically active molecules .
Medicine: It is used in the synthesis of compounds that modulate neurotransmitter activity .
Industry: In the industrial sector, 5-Aminovaleric Acid Hydrobromide is used in the production of specialty chemicals and materials. It is also employed in the manufacture of corrosion inhibitors and scale inhibitors .
Comparison with Similar Compounds
- 5-Aminopentanoic Acid Hydrobromide
- Homopiperidinic Acid Hydrobromide
- 5-AVABr (Low water content)
Comparison: 5-Aminovaleric Acid Hydrobromide is unique due to its low water content and high purity. Compared to similar compounds, it offers better stability and solubility in water. Its specific molecular structure allows for diverse applications in various fields, making it a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
5-aminopentanoic acid;hydrobromide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.BrH/c6-4-2-1-3-5(7)8;/h1-4,6H2,(H,7,8);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNATNZPOLTKHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(=O)O.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2173111-73-2 | |
Record name | 5-Aminovaleric Acid Hydrobromide (Low water content) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Aminovaleric Acid Hydrobromide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2K92H8WY3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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